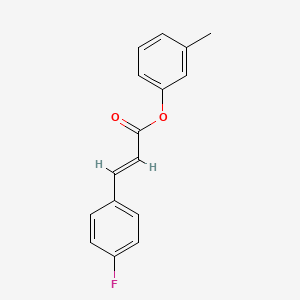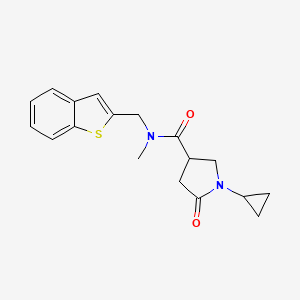
3-methylphenyl 3-(4-fluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-methylphenyl 3-(4-fluorophenyl)acrylate often involves reactions that produce acrylate molecules with specific functional groups. For example, Wang et al. (2012) discussed the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, highlighting the importance of the fluorine atom and acrylate group in such syntheses (Wang, Lu, Zheng, & Zheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylate compounds can be complex and varied. For instance, Matos et al. (2016) described the supramolecular assembly and crystal structure of a related compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, showing how different molecular interactions contribute to the overall structure (Matos et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acrylates often lead to the formation of complex molecular structures. Khan et al. (2013) synthesized (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, providing insights into the chemical reactions and properties of such molecules (Khan et al., 2013).
Physical Properties Analysis
The physical properties of acrylates, such as crystal structure and intermolecular interactions, are crucial for understanding their behavior. Zheng and Xiao (2008) studied the (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate, focusing on its physical properties and molecular interactions (Zheng & Xiao, 2008).
Chemical Properties Analysis
The chemical properties of acrylates can be diverse, depending on their specific molecular structure. Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, revealing the influence of molecular structure on chemical properties (Nanjundan, Selvamalar, & Jayakumar, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Fluorinated Polymers
Fluoropolymers synthesized in supercritical carbon dioxide offer environmental benefits over conventional methods by avoiding chlorofluorocarbons (CFCs). The research demonstrates the feasibility of producing high-performance fluorinated acrylic polymers using greener alternatives, highlighting the material's significance in technologically demanding applications due to its balance of properties such as resistance to solvents, chemicals, and thermal stability (J. Desimone et al., 1992).
Surface Functionalization and Drug Delivery
Surface functionalization techniques, including the quantification of grafted polymers like poly(acrylic acid), are crucial for biomedical applications, such as drug delivery systems. The precise measurement of surface functional groups enables the development of more efficient drug release mechanisms and improves the material's biocompatibility (A. Hennig et al., 2012).
Hydrogel-Based Drug Release
Polymeric hydrogels utilizing crosslinkers derived from acrylate compounds demonstrate controlled drug release capabilities. The research into these hydrogels shows their potential in creating responsive drug delivery systems that can adjust drug release rates based on external stimuli, such as pH changes, highlighting the material's application in personalized medicine (A. Arun et al., 2005).
Coatings and Surface Treatments
Fluorinated acrylic copolymers find applications in specialty coatings due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling characteristics. These coatings are valuable in various industries, including automotive, aerospace, and marine, for protective and efficiency-enhancing purposes (V. C. Malshe et al., 2005).
Sensing and Removal of Heavy Metals
Biocompatible macromolecular luminogens based on fluorinated acrylates demonstrate potential for sensing and removal of heavy metals such as Fe(III) and Cu(II). This application is crucial for environmental monitoring and remediation, as well as for developing sensors for biomedical diagnostics (Arnab Dutta et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-12-3-2-4-15(11-12)19-16(18)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCYWABFPHJOR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)


![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)
![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)
![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)